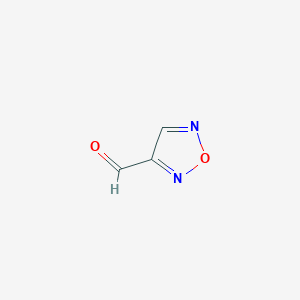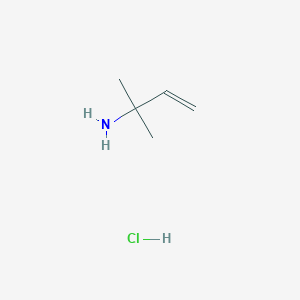
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, commonly known as NTB, is a chemical compound that has been gaining attention in scientific research due to its potential use as a tool for studying certain biological processes.
Applications De Recherche Scientifique
Enzyme Catalysis and Reaction Mechanisms
Naphthalene derivatives have been extensively studied for their roles in enzyme-catalyzed oxidation reactions. For instance, purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 can oxidize various aromatic compounds, demonstrating the enzyme's broad substrate specificity and potential for bioremediation and synthetic applications (Lee & Gibson, 1996).
Fluorescent Materials and Sensing Applications
The derivatization of naphthalene diimide to create molecular gels and fluorescent films showcases the compound's utility in developing sensors for volatile organic compounds. These materials offer superior self-assembly, photostability, and sensitivity, making them ideal for environmental monitoring and diagnostic applications (Fan et al., 2016).
Organic Synthesis and Material Science
Research on the synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization highlights the role of naphthalene derivatives in facilitating complex organic transformations, offering pathways to novel materials with potential optical and electronic properties (Wei et al., 2016).
Photosensitive Polymers
The development of photosensitive polyamides incorporating naphthalene derivatives illustrates the application of these compounds in the field of photolithography, providing materials for advanced manufacturing techniques in the electronics industry (Xiao et al., 2006).
Chemical Sensing and Environmental Monitoring
Naphthalene derivatives have been synthesized for colorimetric sensing of fluoride anions, demonstrating their utility in environmental monitoring and public health by facilitating the detection of harmful substances in water supplies and industrial waste streams (Younes et al., 2020).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c21-20(22,23)27-15-10-8-14(9-11-15)19(26)24-12-18(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,25H,12H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGAIEQFSWJQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)



![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)
![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)



![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2397479.png)